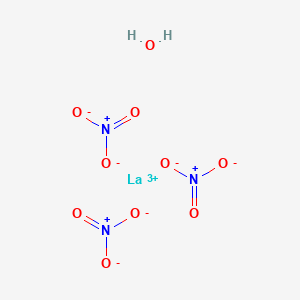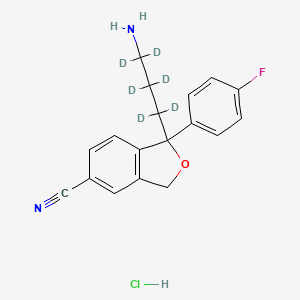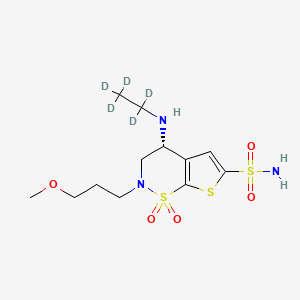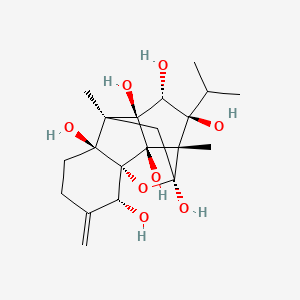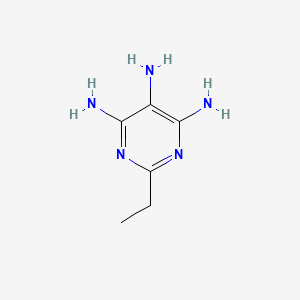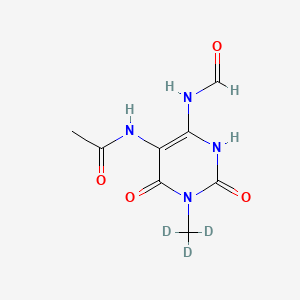
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 is a deuterated derivative of a complex organic compound. This compound is characterized by the presence of a nitrobenzylidene group, a 3-oxobutanoic acid moiety, and an acetoxy-methylpropyl ester group. The deuterium labeling (d6) indicates the presence of six deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 typically involves multiple steps:
Formation of the Nitrobenzylidene Intermediate: This step involves the condensation of 2-nitrobenzaldehyde with an appropriate ketone under basic conditions to form the nitrobenzylidene intermediate.
Formation of the 3-Oxobutanoic Acid Moiety: The intermediate is then reacted with a suitable acylating agent to introduce the 3-oxobutanoic acid group.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-acetoxy-2-methylpropyl alcohol in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of deuterated reagents is crucial for the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of different ester or amide derivatives.
Scientific Research Applications
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms due to its deuterium labeling.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. The deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester: The non-deuterated version of the compound.
2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Hydroxy-2-methylpropyl Ester: A similar compound with a hydroxy group instead of an acetoxy group.
Uniqueness
The deuterium labeling in 2-(2-Nitrobenzylidene)-3-oxobutanoic Acid, 2-Acetoxy-2-methylpropyl Ester-d6 makes it unique as it allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium can also affect the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts.
Properties
CAS No. |
1185235-10-2 |
|---|---|
Molecular Formula |
C17H19NO7 |
Molecular Weight |
355.376 |
IUPAC Name |
[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-/i3D3,4D3 |
InChI Key |
FFIBYMHZCNFTRU-GBBWITOISA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Synonyms |
2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-(Acetyloxy)-2-methylpropyl Ester-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)



